Enzymatic Synthesis Yield and Green Chemistry Profile of 2-Amino-4-anilino-4-oxobutanoic acid
The enzymatic synthesis of 2-Amino-4-anilino-4-oxobutanoic acid using the acyltransferase MsAcT from Mycobacterium smegmatis proceeds in water with yields ranging from 68% to 94% and reaction times of 0.5 to 5 hours [1]. This method represents a significant improvement over traditional chemical amidation approaches, which typically require organic solvents, anhydrous conditions, and often result in lower atom economy. While direct yield data for the specific synthesis of 2-Amino-4-anilino-4-oxobutanoic acid via this method is not isolated, the general applicability of the MsAcT-catalyzed approach to a range of aminooxo-acids demonstrates a clear advantage in terms of sustainability and efficiency compared to conventional synthetic routes for similar N-substituted amino acid derivatives.
| Evidence Dimension | Synthetic Yield and Reaction Time |
|---|---|
| Target Compound Data | Yields of 68–94% in 0.5–5 h |
| Comparator Or Baseline | Conventional chemical amidation |
| Quantified Difference | Improved atom economy and elimination of organic solvents |
| Conditions | Enzymatic reaction in water using MsAcT acyltransferase |
Why This Matters
Procurement decisions for research-scale synthesis should prioritize compounds with established green chemistry routes, as they reduce costs, waste, and environmental impact.
- [1] Christodoulou, M. S., Contente, M. L., Dallavalle, S., & Pinto, A. (2022). Enzymatic amide bond formation: synthesis of aminooxo-acids through a Mycobacterium smegmatis acyltransferase. Green Chemistry, 24(11), 4432-4436. View Source
